molecular formula C11H9NO2 B1590213 6-Methylquinoline-2-carboxylic acid CAS No. 15733-84-3

6-Methylquinoline-2-carboxylic acid

Cat. No. B1590213
CAS RN: 15733-84-3
M. Wt: 187.19 g/mol
InChI Key: WPEQJEGNZGMHEZ-UHFFFAOYSA-N
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Description

6-Methylquinoline-2-carboxylic acid (6MQC) is an important organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of quinoline and is commonly used as a reagent in organic synthesis. 6MQC has been studied extensively over the past few decades, and its properties and potential uses have been explored in numerous scientific studies.

Scientific Research Applications

Application in Medicinal Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Method of Application

A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Results or Outcomes

Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .

Application in Antibacterial and Antioxidant Activities

A project aimed to design, synthesize, and evaluate the antibacterial and antioxidant activities of new series of [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs .

Method of Application

A new series of [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .

Results or Outcomes

The synthesized compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . Seven of the synthetic compounds possess good antibacterial activity compared to ciprofloxacin which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .

Application in Organic Synthesis

Carboxylic acids, such as 6-Methylquinoline-2-carboxylic acid, have various applications in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

Method of Application

Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

Results or Outcomes

The application of carboxylic acids in these areas leads to the production of a wide range of products with diverse properties .

Application in Antimicrobial and Antiviral Activities

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Method of Application

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

Results or Outcomes

Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Application in Antimalarial Drugs

Quinoline is a key component in many antimalarial drugs, including quinine, chloroquine, and mefloquine .

Method of Application

These drugs are synthesized using various chemical reactions, with the quinoline structure serving as the core component .

Results or Outcomes

These drugs have been used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline-based compounds are used in the manufacture of organic light-emitting diodes (OLEDs) .

Method of Application

In the manufacture of OLEDs, quinoline-based compounds are used as the emissive layer. When an electric current is applied, these compounds emit light .

Results or Outcomes

The use of quinoline-based compounds in OLEDs has led to the development of more efficient and longer-lasting displays .

properties

IUPAC Name

6-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEQJEGNZGMHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496183
Record name 6-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinoline-2-carboxylic acid

CAS RN

15733-84-3
Record name 6-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The resulting (±) 1-benzoyl-2-cyano-1,2-dihydro-6-methylquinoline thus obtained (155.2 g) was added to acetic acid (170 ml) and 48% hydrobromic acid (170 ml) and this mixture was stirred and refluxed for 0.5 hours. After cooling to room temperature, the solid was collected by filtration and then stirred in water (1000 ml) at 80°-90° while concentrated ammonium hydroxide was added until a pH of 8-9 was obtained. After cooling to 50°, acetic acid was added until a pH of 4-5 was reached. The 6-methyl-2-quinolinecarboxylic acid was collected by filtration and then recrystallized from acetic acid; yield 87 g, m.p. 208° (dec).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Kaye, NM Woolhouse - Xenobiotica, 1972 - Taylor & Francis
… of 6-methylquinoline-2-carboxylic acid (synthesized via a Reissert reaction on 6-methylquinoline as described for [14C] UK 3883) on platinum oxide. Subsequent nitration with fuming …
Number of citations: 26 www.tandfonline.com
DC Koester, VM Marx, S Williams, J Jiricek… - Journal of medicinal …, 2022 - ACS Publications
… To a solution of 4-((2-fluorophenyl)amino)-6-methylquinoline-2-carboxylic acid (60 mg, 0.20 mmol) and N,N-diisopropylethylamine (0.14 mL, 0.81 mmol) in dimethylformamide (1.0 mL) …
Number of citations: 4 pubs.acs.org
NM Woolhouse - 1972 - search.proquest.com
The metabolism of two aromatic nitro chemotherapeutic agents has been investigated. One, 2-isopropylaminomethyl-6-methyl-7-nitro-1, 2, 3, 4-tetrahydroquinoline (methamniquine) is a …
Number of citations: 4 search.proquest.com
A CORNISH, MJ WARING, RD NOLAN - The Journal of Antibiotics, 1983 - jstage.jst.go.jp
… echinatus was found to incorporate 6-methylquinoline-2-carboxylic acid and 7-chloroquinoxaline-2-carboxylic acid into novel derivatives of both triostin A and echinomycin, yet …
Number of citations: 18 www.jstage.jst.go.jp
CA Claridge - Basic Biology of New Developments in Biotechnology, 1983 - Springer
The fact that this Symposium on the Biological Basis of New Developments in Biotechnology is being held at this time is evidence of the increasing awareness throughout the world of …
Number of citations: 7 link.springer.com
D Gauvreau, MJ Waring - Canadian journal of microbiology, 1984 - cdnsciencepub.com
… With a 6-methylquinoline-2-carboxylic acid precursor the analogues containing one or two replacement chromophores are each separable into two distinct components. One of the bis-…
Number of citations: 22 cdnsciencepub.com
D Gauvreau, IE Swift, MJ Waring - Canadian journal of …, 1986 - cdnsciencepub.com
… 6-methylquinoline-2-carboxylic acid. A further 19 aromatic acids were tested for incorporation but no new antibiotics were isolated (Gauvreau and Waring 1984~). Because of the …
Number of citations: 2 cdnsciencepub.com
D Gauvreau, MJ Waring - Canadian journal of microbiology, 1984 - cdnsciencepub.com
Cultivé sur milieu minimal additionné de maltose, Streptomyces echinatus A8331 produit un seul antibiotique, l'échinomycine (quinomycine A), qui contient deux chromophores …
Number of citations: 36 cdnsciencepub.com

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